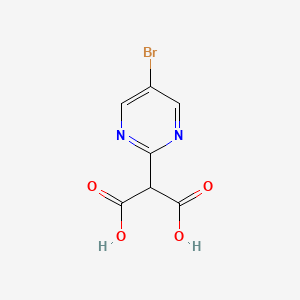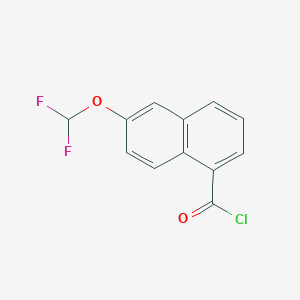
2-(Trifluoromethyl)naphthalene-1-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H9F3O2 It is a derivative of naphthalene, characterized by the presence of a trifluoromethyl group at the second position and an acetic acid moiety at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)naphthalene-1-acetic acid typically involves the introduction of the trifluoromethyl group and the acetic acid moiety onto the naphthalene ring. One common method is the metalation of 2-(Trifluoromethyl)naphthalene followed by carboxylation. This process involves the use of organometallic reagents such as butyllithium and subsequent reaction with carbon dioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar metalation and carboxylation techniques. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of 2-(Trifluoromethyl)naphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)naphthalene-1-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)naphthalene-1-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)phenylacetic acid: Contains a phenyl ring, differing in aromaticity and reactivity.
Uniqueness: 2-(Trifluoromethyl)naphthalene-1-acetic acid is unique due to the combination of the trifluoromethyl group and the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C13H9F3O2 |
|---|---|
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
2-[2-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8-3-1-2-4-9(8)10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
InChI-Schlüssel |
AIDDFGVDRUYIFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)






![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)





